molecular formula C16H18N4O8 B12348099 2\',3\',5\'-Tri-O-acetylinosine

2\',3\',5\'-Tri-O-acetylinosine

Cat. No.: B12348099
M. Wt: 394.34 g/mol
InChI Key: BACCMTOCOOUBGH-UHFFFAOYSA-N
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Description

9-(2,3,5-tri-O-acetylpentofuranosyl)-1,9-dihydro-6H-purin-6-one is a synthetic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to a pentofuranosyl sugar moiety that is acetylated at three positions. The compound is known for its stability and reactivity, making it a valuable subject of study in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,3,5-tri-O-acetylpentofuranosyl)-1,9-dihydro-6H-purin-6-one typically involves the acetylation of a pentofuranosyl sugar followed by its coupling with a purine base. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. The coupling reaction is usually carried out in the presence of a catalyst like trifluoroacetic acid to ensure the efficient formation of the glycosidic bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation and coupling reactions using automated reactors. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the synthesis and ensure consistency in production.

Chemical Reactions Analysis

Types of Reactions

9-(2,3,5-tri-O-acetylpentofuranosyl)-1,9-dihydro-6H-purin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the purine base or the sugar moiety, leading to the formation of new compounds.

    Substitution: The acetyl groups can be substituted with other functional groups, altering the compound’s properties and reactivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like sodium methoxide or ammonia, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various acetylated and deacetylated derivatives, as well as modified purine bases

Scientific Research Applications

9-(2,3,5-tri-O-acetylpentofuranosyl)-1,9-dihydro-6H-purin-6-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential role in nucleic acid chemistry and its interactions with enzymes and other biomolecules.

    Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including antiviral and anticancer activities.

    Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 9-(2,3,5-tri-O-acetylpentofuranosyl)-1,9-dihydro-6H-purin-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl groups and the purine base play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-1-(2,3,5-tri-O-acetylpentofuranosyl)-1H-imidazole-5-carbonitrile
  • 4-amino-1-(2,3,5-tri-O-acetylpentofuranosyl)-1,3,5-triazin-2(1H)-one

Uniqueness

Compared to similar compounds, 9-(2,3,5-tri-O-acetylpentofuranosyl)-1,9-dihydro-6H-purin-6-one stands out due to its unique purine base structure and the specific positioning of the acetyl groups

Properties

Molecular Formula

C16H18N4O8

Molecular Weight

394.34 g/mol

IUPAC Name

[3,4-diacetyloxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C16H18N4O8/c1-7(21)25-4-10-12(26-8(2)22)13(27-9(3)23)16(28-10)20-6-19-11-14(20)17-5-18-15(11)24/h5-6,10-13,16H,4H2,1-3H3

InChI Key

BACCMTOCOOUBGH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3C2=NC=NC3=O)OC(=O)C)OC(=O)C

Origin of Product

United States

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